molecular formula C10H15BrN4O2 B6224848 tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate CAS No. 2764005-34-5

tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

Cat. No. B6224848
CAS RN: 2764005-34-5
M. Wt: 303.2
InChI Key:
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Description

Tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate, also known as TBTA, is a versatile organobromine compound that has seen a wide range of applications in recent years. It is a colorless, crystalline solid with a molecular weight of 439.3 g/mol and a melting point of 147-149°C. TBTA has been used in a variety of scientific research applications, ranging from medicinal chemistry to organic synthesis.

Scientific Research Applications

Tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of 1,4-dihydropyridines and as a reagent for the synthesis of imidazolium salts. It has also been used as a starting material for the synthesis of 1,2,3-triazole derivatives and as a reagent for the synthesis of 2-aryl-1H-1,2,3-triazole derivatives. tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate has also been used in the synthesis of novel heterocyclic compounds such as 2-aryl-1H-1,2,3-triazole derivatives.

Mechanism of Action

Tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate is a nucleophilic reagent and is capable of forming covalent bonds with other molecules. It reacts with electron-rich species such as amines, alcohols, and phenols to form covalent bonds. It is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the intermediate products of the reaction.
Biochemical and Physiological Effects
tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate has been used in a variety of biochemical and physiological studies. It has been used as a reagent for the synthesis of novel heterocyclic compounds, which can be used as potential drug candidates. tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also fairly stable and can be stored for long periods of time without degradation. Additionally, tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate is a relatively versatile reagent and can be used in a variety of reactions. However, it is important to note that tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate is a hazardous compound and should be handled with caution. It should also be stored in a cool, dry place away from any sources of heat or light.

Future Directions

There are a variety of potential future directions for tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate. It can be used as a reagent for the synthesis of novel heterocyclic compounds, which could be useful as potential drug candidates. Additionally, tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate can be used to study the biochemical and physiological effects of various compounds. Furthermore, tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate can be used as a catalyst for the synthesis of 1,4-dihydropyridines and as a reagent for the synthesis of imidazolium salts. Finally, tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate can be used to study the mechanism of action of various drugs.

Synthesis Methods

Tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate can be synthesized via a two-step method. The first step involves the reaction of 5-bromo-1H-1,2,4-triazole with tert-butyl chloroformate to form the intermediate 5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate. The second step involves the reaction of the intermediate with tert-butyl alcohol to form the desired product, tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-azetidinylcarbamate with 5-bromo-1H-1,2,4-triazole in the presence of a suitable base.", "Starting Materials": [ "tert-butyl 3-azetidinylcarbamate", "5-bromo-1H-1,2,4-triazole", "Suitable base" ], "Reaction": [ "To a solution of tert-butyl 3-azetidinylcarbamate in a suitable solvent, add a suitable base and stir the mixture at room temperature.", "Slowly add 5-bromo-1H-1,2,4-triazole to the reaction mixture and continue stirring for several hours.", "After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent.", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate as a white solid." ] }

CAS RN

2764005-34-5

Product Name

tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.2

Purity

95

Origin of Product

United States

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